molecular formula C33H30N10O6 B6166212 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1093949-56-4

4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No. B6166212
CAS RN: 1093949-56-4
M. Wt: 662.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid” is a complex organic molecule that contains multiple 1,2,3-triazole rings and benzoic acid groups . It is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Synthesis Analysis

The synthesis of this compound involves the creation of 1,2,3-triazole rings, which can be achieved through copper-catalyzed 1,3-dipolar cycloaddition reactions . The structures of these hybrids were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple 1,2,3-triazole rings and benzoic acid groups. The exact structure can be determined through techniques such as NMR and MS analysis .


Chemical Reactions Analysis

The compound is part of a series of 1,2,4-triazole benzoic acid hybrids, which have been shown to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Scientific Research Applications

Antimicrobial Applications

One of the notable applications of compounds related to 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid is in the field of antimicrobial research. Novel derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various microbial strains, indicating potential applications in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthesis and Pharmacological Study

Further research has been conducted on the synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of triazole derivatives. These studies have revealed significant insights into the antimicrobial and antitubercular activities of these compounds, underscoring their potential in medical research (Dave, Purohit, Akbari, & Joshi, 2007).

Reactivity and Derivative Formation

The reactivity of triazole derivatives, similar in structure to the queried compound, has been explored. This research includes the formation of various derivatives through alkylation, nitration, and other chemical reactions. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in different fields (Sergievskii, Romanova, Mel’nikova, & Tselinskii, 2005).

Anticancer Activities

Some triazole derivatives have been studied for their potential anticancer activities. Research in this area has focused on synthesizing specific triazole compounds and evaluating their efficacy against various cancer cell lines. This suggests a potential role for these compounds in developing new cancer therapies (Ding & Li, 2011).

Structural Characterization and Spectral Analysis

In addition to biological applications, these compounds have been the subject of studies focusing on their structural characterization and spectral analysis. Such research is crucial for understanding the physical and chemical properties of these compounds, which is essential for their practical applications in various fields (Kalshetty, Gani, Karabasannavar, & Kalashetti, 2013).

properties

CAS RN

1093949-56-4

Molecular Formula

C33H30N10O6

Molecular Weight

662.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.